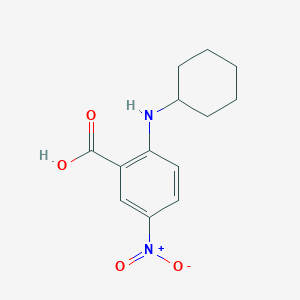![molecular formula C16H16N2O3 B229236 N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been studied in detail. In cancer cells, this compound has been reported to induce apoptosis by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in the replication of DNA, and its inhibition leads to the accumulation of DNA damage, which triggers apoptosis. In weeds, this compound has been reported to inhibit the activity of an enzyme called acetohydroxyacid synthase. This enzyme is involved in the biosynthesis of amino acids, and its inhibition leads to the inhibition of protein synthesis, which ultimately leads to the death of the weed.
Biochemical and Physiological Effects:
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been reported to have different biochemical and physiological effects depending on the system being studied. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In weeds, this compound has been reported to inhibit the activity of acetohydroxyacid synthase, inhibit protein synthesis, and ultimately lead to the death of the weed.
実験室実験の利点と制限
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has some advantages and limitations for lab experiments. One of the advantages is that it has been reported to be effective in inhibiting the growth of cancer cells and weeds. Another advantage is that it has been reported to have a relatively low toxicity. One of the limitations is that it has not been extensively studied in vivo, and its safety and efficacy in humans or animals are not well established. Another limitation is that it may have some off-target effects, which may limit its use in certain systems.
将来の方向性
There are several future directions for research on N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide. One possible direction is to study its potential use as a herbicide in agriculture. Another direction is to study its safety and efficacy in vivo, and its potential use as an anticancer agent. Another direction is to study its potential use in combination with other drugs or compounds to enhance its efficacy or reduce its toxicity. Finally, further research is needed to understand the mechanism of action of this compound in different systems and to identify its potential off-target effects.
合成法
The synthesis of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been reported using different methods. One of the methods involves the reaction of 2-phenoxypropanoic acid hydrazide with 2,5-cyclohexadiene-1,4-dione in the presence of a catalyst. Another method involves the reaction of 2-phenoxypropanoic acid hydrazide with 4-oxocyclohexa-2,5-dien-1-ylideneacetic acid in the presence of a coupling agent. Both methods have been reported to yield N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide in good yields.
科学的研究の応用
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been reported to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids.
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-15-5-3-2-4-6-15)16(20)18-17-11-13-7-9-14(19)10-8-13/h2-12,17H,1H3,(H,18,20) |
InChIキー |
AIMCCXDIRSBGEE-UHFFFAOYSA-N |
異性体SMILES |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
SMILES |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)










![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)